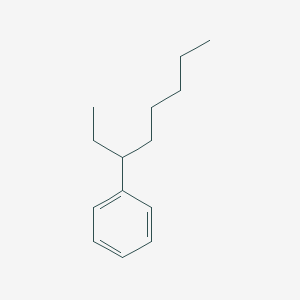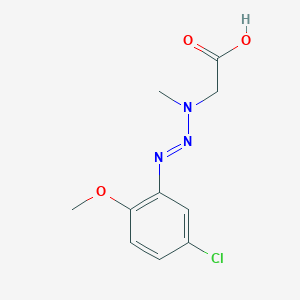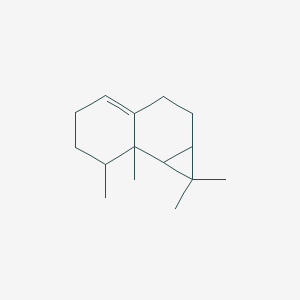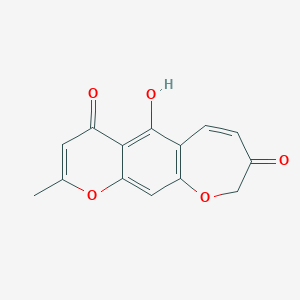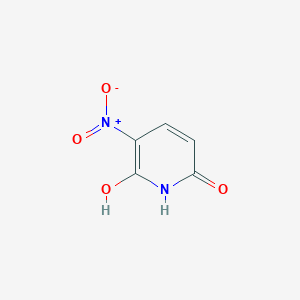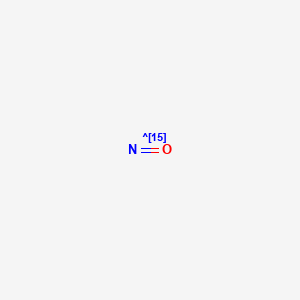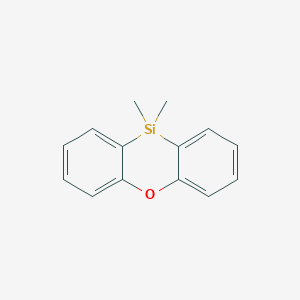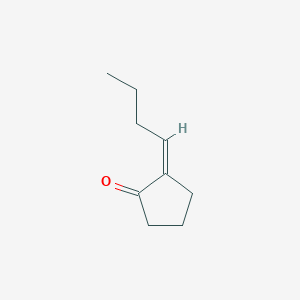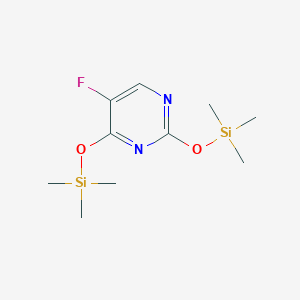
6-Butyl-1-naphthalenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-1-naphthalenesulfonic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as BNS. BNS is a highly soluble compound that has a wide range of applications in various fields of science.
Applications De Recherche Scientifique
BNS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe in biochemical assays. BNS is also used as a pH indicator in analytical chemistry. In addition, BNS is used as a surfactant in various applications such as emulsification, solubilization, and dispersion.
Mécanisme D'action
BNS works by binding to specific molecules or structures within cells. It can be used to label and track specific molecules within cells, allowing researchers to study their behavior and interactions. BNS can also be used to measure pH changes within cells, providing valuable information about cellular processes.
Biochemical and Physiological Effects:
BNS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. BNS has also been shown to affect the structure and function of cell membranes, leading to changes in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BNS is its high solubility in water, which makes it easy to use in aqueous solutions. BNS is also relatively inexpensive and easy to synthesize. However, BNS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by pH changes.
Orientations Futures
There are many potential future directions for research involving BNS. One area of research could focus on developing new applications for BNS in the field of analytical chemistry. Another area of research could focus on using BNS to study cellular processes and interactions in greater detail. Additionally, researchers could explore the use of BNS in drug delivery systems, as it has been shown to have some potential as a drug carrier.
Méthodes De Synthèse
BNS is synthesized by reacting naphthalene with butylsulfonic acid in the presence of sodium hydroxide. The reaction produces 6-butyl-1-naphthalenesulfonic acid, which is then converted to the sodium salt form by adding sodium hydroxide.
Propriétés
Numéro CAS |
17578-64-2 |
|---|---|
Nom du produit |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
Formule moléculaire |
C14H15NaO3S |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
sodium;6-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-2-3-5-11-8-9-13-12(10-11)6-4-7-14(13)18(15,16)17;/h4,6-10H,2-3,5H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
GWHYWPYCDGLTSW-UHFFFAOYSA-M |
SMILES isomérique |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Synonymes |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




